molecular formula C13H13N5O3 B362758 Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457951-26-7

Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B362758
CAS No.: 457951-26-7
M. Wt: 287.27g/mol
InChI Key: PDEZJWFTRHIVNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .

Mode of Action

The compound interacts with its targets (ATF4 and NF-kB proteins) through a favorable interaction with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cellular stress responses . The NF-kB pathway plays a key role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The compound’s molecular formula isC13H13N5O3 , which suggests it has a moderate size and polarity, potentially impacting its absorption, distribution, metabolism, and excretion.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the refluxing of a precursor compound in phosphorus oxychloride at elevated temperatures (around 105°C) for several hours . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison: Compared to similar compounds, Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique substitution pattern on the phenyl ring and the presence of a hydroxy group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-7-10(12(20)21-2)11(8-4-3-5-9(19)6-8)18-13(14-7)15-16-17-18/h3-6,11,19H,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEZJWFTRHIVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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